N-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)pyridazin-3-yl)propionamide
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Description
N-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)pyridazin-3-yl)propionamide is a useful research compound. Its molecular formula is C16H15F3N4O3S and its molecular weight is 400.38. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The exact mode of action of the compound is currently unknown. The presence of a trifluoromethoxy phenyl group and a pyridazinyl group in its structure suggests that it might interact with its targets through hydrogen bonding or pi-pi stacking
Biochemical Pathways
Given its structure, it could potentially interfere with pathways involving proteins or enzymes that interact with similar chemical groups . More research is needed to elucidate the specific pathways affected.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well studied. Its bioavailability, half-life, metabolism, and excretion rates remain to be determined. The presence of a trifluoromethoxy group could potentially enhance its metabolic stability .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Based on its chemical structure, it could potentially modulate the activity of its target proteins or enzymes, leading to downstream effects on cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the trifluoromethoxy group might enhance the compound’s stability under various environmental conditions .
Properties
IUPAC Name |
N-[6-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylpyridazin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O3S/c1-2-13(24)21-12-7-8-15(23-22-12)27-9-14(25)20-10-3-5-11(6-4-10)26-16(17,18)19/h3-8H,2,9H2,1H3,(H,20,25)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTPBUIQMWGPGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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